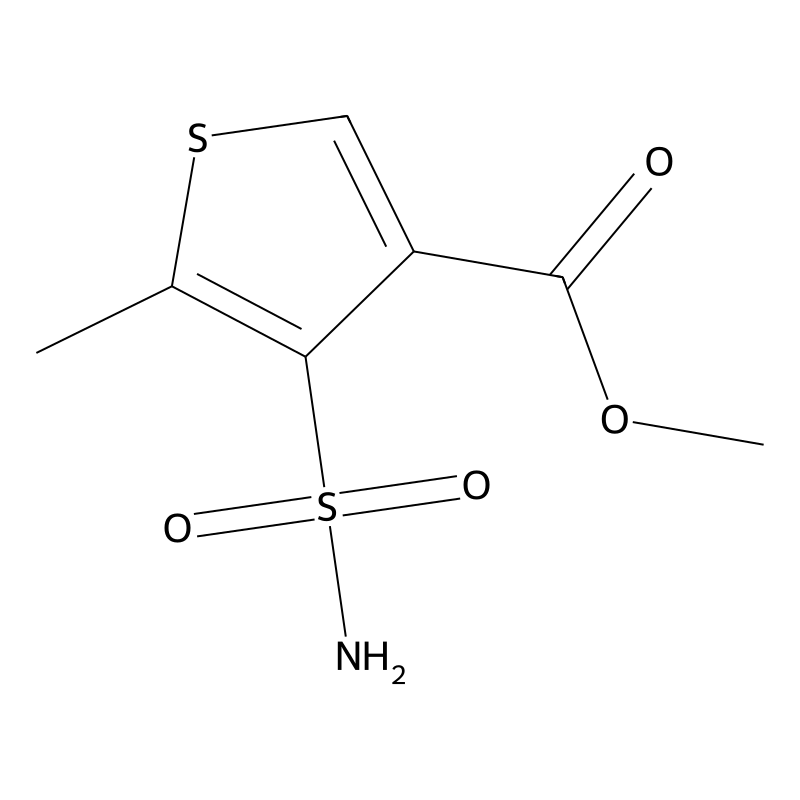Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Bioisosteres and Drug Design
MMSTC possesses a sulfamoyl group, a common functional group found in various bioactive molecules. Researchers might investigate MMSTC as a bioisostere (a molecule with similar properties to an existing drug) for existing medications containing a sulfamoyl moiety. This could be a strategy to improve upon existing drugs by altering properties like potency, selectivity, or metabolic stability [].
Thiophene-based Compounds in Medicinal Chemistry
The thiophene ring structure is present in several drugs with diverse therapeutic applications. MMSTC could be studied as a scaffold for the development of novel therapeutics due to the presence of this ring structure. Researchers might explore its potential for applications in various therapeutic areas depending on the results of these studies [].
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate is an organic compound characterized by the molecular formula C₇H₉N₁O₄S₂ and a molecular weight of approximately 235.28 g/mol. This compound features a thiophene ring substituted with a sulfamoyl group and a carboxylate group, making it an interesting target for both synthetic and biological studies. The structural complexity of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
Currently, there is no scientific research available on the specific mechanism of action of MMSTC. Its potential biological activity remains to be elucidated.
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Dispose of waste according to proper chemical waste disposal regulations.
- Oxidation: The compound can be oxidized to yield sulfonic acid derivatives, which may enhance its reactivity and solubility in different solvents.
- Reduction: Reduction reactions can transform it into various thiophene derivatives, allowing for the introduction of different functional groups.
- Substitution: Both electrophilic and nucleophilic substitution reactions are common, where the sulfamoyl or carboxylate groups can be replaced by other functional groups, facilitating further chemical modifications.
Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid, which help facilitate the desired transformations.
Research into the biological activity of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has indicated potential therapeutic applications. The compound is being studied for its interactions with biomolecules, particularly in the context of drug development. Its unique structure may contribute to various biological effects, although specific mechanisms of action are still under investigation. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration .
The synthesis of methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. This process allows for the introduction of both the sulfamoyl and carboxylate functionalities onto the thiophene ring. The general steps include:
- Preparation of Thiophene Derivative: Starting with 5-methyl-4-thiophenemethanol.
- Electrophilic Substitution: Introducing the sulfamoyl group through reaction with sulfamic acid.
- Carboxylation: Reacting with appropriate carboxylic acid derivatives to form the final ester product.
These methods provide a pathway to create this compound efficiently while allowing for modifications that can tailor its properties for specific applications .
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has diverse applications across several domains:
- Organic Synthesis: Utilized as a reagent for synthesizing various functional materials and intermediates in organic chemistry.
- Pharmaceutical Research: Investigated as a potential pharmaceutical intermediate or active ingredient due to its promising biological activities.
- Industrial Uses: Employed in the production of dyes, pigments, and other industrial chemicals, leveraging its unique chemical properties .
Interaction studies involving methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate focus on its biochemical interactions with proteins and nucleic acids. These studies aim to elucidate how the compound affects cellular functions and pathways. Initial findings suggest that it may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells . Further research is necessary to fully understand these interactions and their implications for drug design.
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate can be compared to several similar compounds that share structural features but differ in their functional groups or reactivity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |
| 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Similar structure but lacks methyl group on thiophene | May exhibit different solubility and reactivity |
| 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | Contains an aminosulfonyl group | Distinct reactivity patterns due to different substituents |
The unique combination of sulfamoyl and carboxylate groups in methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate distinguishes it from these compounds, potentially leading to unique chemical behavior and applications in medicinal chemistry .








